Prima-1met, also known as Prima-1met, is a small molecule that reactivates mutant p53. [, ] It is a methylated analog of PRIMA-1 (p53 reactivation and induction of massive apoptosis). [] Prima-1met is a prodrug that is converted to its active form, methylene quinuclidinone (MQ), inside the cell. [] MQ is a Michael acceptor that binds covalently to cysteines in the core domain of p53. [] This binding can restore the wild-type conformation and function to mutant p53, leading to apoptosis and tumor suppression. [, , ] Prima-1met has shown potent antitumor activity in a variety of human cancers both in vitro and in vivo, including hematological malignancies and solid tumors. [, , , , , , ]
The synthesis of APR-246 involves several steps that convert precursor compounds into the final product. The process typically begins with the formation of the bicyclic framework through cyclization reactions. Subsequent modifications involve hydroxymethylation and methoxymethylation to yield the active compound.
Technical details regarding the synthesis include:
The efficiency of these synthesis methods has been validated through various studies that confirm the structural integrity and biological activity of APR-246 post-synthesis .
APR-246 has a complex molecular structure characterized by its bicyclic framework. The chemical formula is , with a molecular weight of approximately 225.25 g/mol. The structural representation includes:
The three-dimensional structure allows APR-246 to effectively bind to mutant p53 proteins, facilitating their reactivation .
APR-246 undergoes several key chemical reactions upon administration:
These reactions highlight APR-246's dual mechanism: reactivation of mutant p53 and induction of oxidative stress.
The primary mechanism of action for APR-246 involves:
Studies have shown that treatment with APR-246 leads to significant changes in gene expression related to oxidative stress response pathways, further supporting its role as a potent anticancer agent .
APR-246 exhibits several notable physical and chemical properties:
These properties influence its formulation for clinical use and impact its pharmacokinetics in vivo .
APR-246 is primarily investigated for its applications in cancer therapy:
These applications position APR-246 as a valuable candidate in targeted cancer therapies aimed at restoring p53 function while simultaneously inducing cytotoxic effects in tumor cells.
APR-246 (PRIMA-1MET) is a prodrug converted intracellularly to the electrophilic compound methylene quinuclidinone (MQ). MQ functions as a Michael acceptor, enabling covalent adduct formation with nucleophilic cysteine thiol groups within the DNA-binding domain (DBD) of mutant p53. This reactivity underpins its mechanism to restore transcriptional function.
Mass spectrometry and mutational analyses identify C124 and C277 as primary MQ-binding sites. C124 resides in the structurally critical L1/S3 loop, while C277 is highly solvent-exposed. Mutation of C277 to alanine (C277A) abolishes MQ-mediated thermostabilization in wild-type, R175H (structural mutant), and R273H (DNA-contact mutant) p53. Dual C124/C277 substitutions abrogate functional reactivation of R175H mutant p53 in cellular models, confirming their essential roles [4]. Binding stoichiometry studies show 1–2 MQ adducts per p53 monomer at pharmacologically relevant concentrations [4] [7].
Table 1: Key Cysteine Residues Targeted by MQ in p53
Residue | Location | Functional Role in APR-246 Response | Consequence of Mutation |
---|---|---|---|
C124 | L1/S3 pocket | Required for structural refolding of R175H mutant | Loss of DNA-binding & transcriptional activity |
C277 | Solvent-exposed site | Essential for thermostabilization across p53 variants | Abolished thermal stabilization |
C182 | Surface loop L2 | Secondary binding site; modulates reactivity | Reduced MQ adduct formation |
MQ binding induces local and global conformational shifts in mutant p53:
APR-246 undergoes spontaneous, pH-dependent hydrolysis to yield MQ, the bioactive electrophile. This conversion occurs extracellularly and intracellularly with a half-life of ~2–4 hours under physiological conditions (pH 7.4, 37°C). MQ’s inherent reactivity necessitates prodrug delivery to avoid off-target adduct formation. The conversion pathway is summarized as:
APR-246 → Hydrolysis → MQ + Inert byproducts
MQ’s α,β-unsaturated carbonyl group enables thiol-specific Michael addition. Non-enzymatic conversion ensures broad tissue distribution but limits bioavailability, necessitating high-dose regimens in clinical settings.
Differential Scanning Fluorimetry (DSF) and Circular Dichroism (CD) quantify MQ-induced stabilization:
Table 2: Thermodynamic Stabilization of p53 by MQ
p53 Variant | Baseline Tm (°C) | ΔTm with MQ (°C) | Method | Functional Outcome |
---|---|---|---|---|
Wild-type | 40.38 | +3.44 | DSF | Enhanced DNA-binding affinity |
R273H (DNA-contact) | 39.16 | +3.54 | DSF | Restored transactivation |
R175H (structural) | 30.64 | +2.31 | DSF | Refolding to functional conformation |
LTQ-Orbitrap mass spectrometry defines MQ-p53 binding dynamics:
Table 3: MQ-p53 Binding Stoichiometry
MQ Concentration | p53 Variant | % Monomers with 1 Adduct | % Monomers with 2 Adducts |
---|---|---|---|
50 μM | Wild-type | 32% | <5% |
50 μM | R273H | 32% | <5% |
50 μM | R175H | 35% | 14% |
200 μM | Wild-type | 0% | >95% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7